molecular formula C9H19N3O4 B14707189 L-Seryl-L-lysine CAS No. 22677-61-8

L-Seryl-L-lysine

Cat. No.: B14707189
CAS No.: 22677-61-8
M. Wt: 233.27 g/mol
InChI Key: SBMNPABNWKXNBJ-BQBZGAKWSA-N
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Description

L-Seryl-L-lysine: is a dipeptide composed of the amino acids L-serine and L-lysine. It is formed by a peptide bond between the carboxyl group of L-serine and the amino group of L-lysine.

Properties

CAS No.

22677-61-8

Molecular Formula

C9H19N3O4

Molecular Weight

233.27 g/mol

IUPAC Name

(2S)-6-amino-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]hexanoic acid

InChI

InChI=1S/C9H19N3O4/c10-4-2-1-3-7(9(15)16)12-8(14)6(11)5-13/h6-7,13H,1-5,10-11H2,(H,12,14)(H,15,16)/t6-,7-/m0/s1

InChI Key

SBMNPABNWKXNBJ-BQBZGAKWSA-N

Isomeric SMILES

C(CCN)C[C@@H](C(=O)O)NC(=O)[C@H](CO)N

Canonical SMILES

C(CCN)CC(C(=O)O)NC(=O)C(CO)N

physical_description

Solid

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: L-Seryl-L-lysine can be synthesized through a peptide coupling reaction. This involves the activation of the carboxyl group of L-serine and subsequent reaction with the amino group of L-lysine. Common reagents used for this purpose include carbodiimides such as dicyclohexylcarbodiimide (DCC) and coupling agents like N-hydroxysuccinimide (NHS). The reaction is typically carried out in an organic solvent such as dimethylformamide (DMF) under mild conditions .

Industrial Production Methods: Industrial production of this compound often involves microbial fermentation processes. Corynebacterium glutamicum is a commonly used microorganism for the production of amino acids, including L-lysine. The fermentation process can be optimized by adjusting parameters such as pH, temperature, and nutrient availability to maximize yield .

Chemical Reactions Analysis

Types of Reactions: L-Seryl-L-lysine can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group of L-serine can be oxidized to form a carbonyl group.

    Reduction: The carbonyl group can be reduced back to a hydroxyl group.

    Substitution: The amino group of L-lysine can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can react with the amino group under basic conditions.

Major Products:

Scientific Research Applications

L-Seryl-L-lysine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of L-Seryl-L-lysine involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

L-Seryl-L-lysine can be compared with other similar dipeptides such as:

    L-Seryl-L-proline: Another dipeptide with different functional properties and applications.

    L-Seryl-L-alanine: Known for its role in protein structure and stability.

    L-Seryl-L-threonine: Involved in various metabolic pathways and has distinct biochemical properties.

Uniqueness: this compound is unique due to its specific combination of L-serine and L-lysine, which imparts distinct chemical and biological properties. Its ability to participate in a variety of chemical reactions and its involvement in protein synthesis make it a valuable compound for research and industrial applications .

Biological Activity

L-Seryl-L-lysine is a dipeptide composed of the amino acids serine and lysine. Its biological activity has garnered attention in various fields, including microbiology, pharmacology, and biochemistry. This article explores the biological properties, mechanisms of action, and potential applications of this compound, supported by relevant research findings and case studies.

Chemical Structure and Properties

This compound has a molecular formula of C₁₃H₁₈N₄O₄S. The presence of both serine and lysine contributes to its unique properties, such as solubility in water and potential interactions with various biomolecules. The structure is crucial for understanding its biological activity, particularly in relation to protein synthesis and modification.

2. Role in Protein Modification

Lysine residues in proteins are known to undergo post-translational modifications such as acetylation, which can influence protein function and stability. This compound may play a role in these processes by serving as a substrate or modifying agent for enzymes involved in lysine acetylation . The regulation of these modifications is crucial for cellular functions including metabolism and stress response.

The biological activity of this compound can be attributed to several mechanisms:

  • Protein Interaction : this compound may interact with various proteins through hydrogen bonding and ionic interactions due to its charged amino acid side chains.
  • Enzymatic Regulation : It may influence the activity of enzymes such as lysine acetyltransferases (KATs), which modify lysine residues in proteins, thereby affecting their function .

Case Study 1: Antimicrobial Efficacy

A study investigating the antimicrobial properties of PLL found that it effectively inhibited the growth of several pathogenic bacteria. Although direct studies on this compound are sparse, this suggests that similar lysine-containing compounds could exhibit comparable activities.

Case Study 2: Protein Acetylation

Research on lysine acetylation reveals that up to 40% of bacterial proteins are modified through this process, impacting transcription, translation, and metabolic pathways. The role of this compound in these modifications warrants further investigation to elucidate its potential regulatory functions .

Potential Applications

The biological activities of this compound suggest several potential applications:

  • Pharmaceutical Development : Its antimicrobial properties could be harnessed for developing new antibiotics or preservatives.
  • Biotechnology : In protein engineering, this compound could be used to enhance the stability and functionality of recombinant proteins.

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